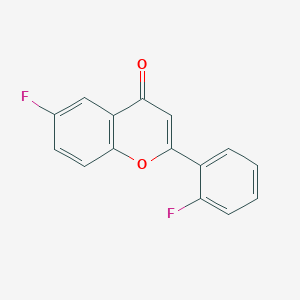

6-Fluoro-2-(2-fluorophenyl)chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Fluoro-2-(2-fluorophenyl)chromen-4-one is a chemical compound with the molecular formula C15H8F2O2. It is a solid substance at room temperature . It is used as a synthesis intermediate for enzyme inhibitors and dye-sensitized solar cells (DSSCs) .

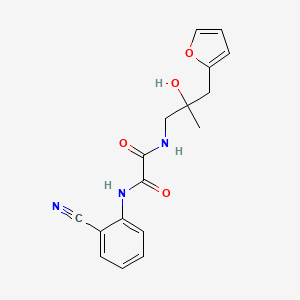

Molecular Structure Analysis

The molecular structure of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one is characterized by the presence of a chromen-4-one core, which is a benzene-fused dihydropyran . The compound also contains two fluorine atoms, one attached to the chromen-4-one core and the other attached to the phenyl group .Physical And Chemical Properties Analysis

6-Fluoro-2-(2-fluorophenyl)chromen-4-one is a solid substance at room temperature . It has a molecular weight of 258.224. The compound has a high lipophilicity due to the presence of fluorine atoms .Aplicaciones Científicas De Investigación

Enzyme Inhibition

6-Fluoro-2-(2-fluorophenyl)chromen-4-one: has been identified as a potential enzyme inhibitor. Its structure allows it to interact with enzymes such as Sirtuin 2 , which is related to aging diseases . By inhibiting such enzymes, this compound could be used in the study of age-related disorders and potentially contribute to the development of treatments for these conditions.

Anti-inflammatory Properties

This compound is a benzopyran derivative, which is a bicyclic heterocyclic system known for its potent anti-inflammatory properties . It can be used in pharmacological research to develop new anti-inflammatory drugs or to study the inflammatory process at the molecular level.

Organic Synthesis

The ketone group in 6-Fluoro-2-(2-fluorophenyl)chromen-4-one supports functionalization through reactions like the aldol reaction . This makes it a valuable compound in organic synthesis, allowing chemists to create a variety of complex molecules for further research or industrial applications.

Dye-Sensitized Solar Cells (DSSCs)

The compound can undergo full aromatization in an oxidation reaction catalyzed by iodine, expanding its application to dye-sensitized solar cells (DSSCs) . Research in this field could lead to the development of more efficient solar cells, contributing to renewable energy technologies.

Material Science

The electronic properties of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one make it a candidate for research in material science, especially in the development of organic semiconductors and other electronic materials.

Each of these applications leverages the unique chemical properties of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one , demonstrating its versatility and potential in various fields of scientific research. The compound’s ability to interact with biological systems, participate in chemical reactions, and contribute to technological advancements makes it a subject of interest across multiple disciplines. <|\im_end|> OP: ### 1. Enzyme Inhibition 6-Fluoro-2-(2-fluorophenyl)chromen-4-one has been identified as a potential enzyme inhibitor. Its structure allows it to interact with enzymes such as Sirtuin 2 , which is related to aging diseases . By inhibiting such enzymes, this compound could be used in the study of age-related disorders and potentially contribute to the development of treatments for these conditions.

Safety and Hazards

The safety information for 6-Fluoro-2-(2-fluorophenyl)chromen-4-one indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Mecanismo De Acción

Target of Action

The primary target of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one is Sirtuin 2 , an enzyme related to aging diseases . Sirtuin 2 is part of the sirtuin family of proteins, which are involved in regulating cellular processes including the aging process, transcription, apoptosis, inflammation and stress resistance, as well as energy efficiency and alertness during low-calorie situations.

Mode of Action

6-Fluoro-2-(2-fluorophenyl)chromen-4-one interacts with its target, Sirtuin 2, by inhibiting its activity . This inhibition can influence the regulation of various cellular processes controlled by Sirtuin 2.

Biochemical Pathways

The biochemical pathways affected by 6-Fluoro-2-(2-fluorophenyl)chromen-4-one are those regulated by Sirtuin 2. These include pathways involved in aging, transcription, apoptosis, inflammation, stress resistance, and energy efficiency . The inhibition of Sirtuin 2 can lead to alterations in these pathways, potentially leading to various downstream effects.

Result of Action

The molecular and cellular effects of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one’s action are largely dependent on its inhibition of Sirtuin 2. This can lead to changes in the regulation of various cellular processes, potentially influencing aging, transcription, apoptosis, inflammation, stress resistance, and energy efficiency . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with Sirtuin 2 . Additionally, the cellular environment can influence the compound’s efficacy, as the presence of other proteins and molecules can affect its ability to inhibit Sirtuin 2.

Propiedades

IUPAC Name |

6-fluoro-2-(2-fluorophenyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F2O2/c16-9-5-6-14-11(7-9)13(18)8-15(19-14)10-3-1-2-4-12(10)17/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJWYOALFICCGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2-(2-fluorophenyl)chromen-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[4-(1H-pyrrol-1-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2759077.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-2,6-difluorobenzenecarboxamide](/img/structure/B2759086.png)

![N-allyl-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)thiourea](/img/structure/B2759087.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2759088.png)

![3,4,5-triethoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2759096.png)

![1,3,8,8-tetramethyl-5-[4-(propan-2-yl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2759099.png)